N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide

Description

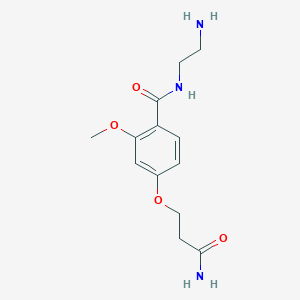

N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted aromatic core, an aminoethyl side chain, and a 3-amino-3-oxopropoxy substituent. This structure confers unique physicochemical properties, including hydrogen-bonding capacity via its amino and amide groups, and solubility modulated by the methoxy and propoxy moieties.

Properties

CAS No. |

919772-39-7 |

|---|---|

Molecular Formula |

C13H19N3O4 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide |

InChI |

InChI=1S/C13H19N3O4/c1-19-11-8-9(20-7-4-12(15)17)2-3-10(11)13(18)16-6-5-14/h2-3,8H,4-7,14H2,1H3,(H2,15,17)(H,16,18) |

InChI Key |

PWLBVABVOUUOEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCC(=O)N)C(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethylenediamine to yield 2-methoxy-N-(2-aminoethyl)benzamide.

Introduction of the Amino-Oxopropoxy Group: The next step involves the introduction of the amino-oxopropoxy group. This can be achieved by reacting the intermediate with 3-amino-3-oxopropyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original amino or methoxy groups.

Scientific Research Applications

N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, synthesis efficiency, and observed biological activities.

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: Methoxy and aminoethyl groups generally enhance aqueous solubility. For example, N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide () leverages methoxyethoxy for improved solubility, whereas the target compound’s 3-amino-3-oxopropoxy may similarly enhance bioavailability .

- Stability : HCl salt forms (common in –2 compounds) improve stability and crystallinity, a strategy likely applicable to the target compound .

Research Findings and Implications

- Structure-Activity Relationship (SAR): Halogenation (Cl, F) and electron-withdrawing groups (e.g., trifluoromethyl) correlate with antiparasitic potency in benzamides. The target compound’s 3-amino-3-oxopropoxy group introduces a polar, H-bonding motif that may compensate for the absence of halogens in target binding .

- Synthetic Feasibility : High-yield routes (e.g., 98% for Compound 12, ) suggest that the target compound’s synthesis could be optimized using Boc-protected intermediates and selective deprotection .

- Divergent Applications : While most analogs are bioactive, substituent variations enable applications ranging from catalysis () to agriculture (), underscoring the benzamide scaffold’s versatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.